2,4-Dibromobenzo[d]oxazole
Description
Contextualizing 2,4-Dibromobenzo[d]oxazole within the Broader Realm of Oxazole (B20620) Chemistry
Oxazoles are five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom separated by a carbon atom. wikipedia.org They are considered aromatic, though less so than their sulfur-containing counterparts, thiazoles. wikipedia.org The oxazole nucleus is a fundamental component in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities. journalajst.comsemanticscholar.org This has made the oxazole scaffold a significant area of focus for researchers aiming to develop new therapeutic agents. journalajst.comsemanticscholar.org
The chemistry of oxazoles is rich and varied. They can undergo electrophilic aromatic substitution, typically at the C5 position, and nucleophilic aromatic substitution, especially when a leaving group is present at the C2 position. wikipedia.org Furthermore, oxazoles can participate as dienes in Diels-Alder reactions, providing a pathway to pyridine (B92270) derivatives. tandfonline.comwikipedia.org The parent oxazole is a weak base, a property that can be modulated by the presence of substituents on the ring. wikipedia.org
This compound is a derivative where an oxazole ring is fused to a benzene (B151609) ring, and two bromine atoms are attached to this fused system. This structure places it within the family of benzoxazoles, which are themselves a significant subclass of oxazole chemistry. The fusion of the benzene ring alters the electronic properties and reactivity of the oxazole core, and the presence of the two bromine atoms introduces specific functionalities that are highly valuable in synthetic chemistry.
Significance of Halogenated Heterocycles in Advanced Organic Synthesis and Materials Science Research
Halogenated heterocyclic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of paramount importance in organic synthesis. jeyamscientific.insigmaaldrich.com The presence of a halogen atom on a heterocyclic ring system serves multiple purposes. Halogens are highly electrophilic and act as excellent leaving groups, making them instrumental in a variety of chemical transformations. mdpi.com This allows for the structural modification of heterocyclic compounds, enabling chemists to fine-tune their functions for specific applications. jeyamscientific.insigmaaldrich.com
Brominated heterocycles, such as this compound, are particularly useful as building blocks in cross-coupling reactions. jeyamscientific.insigmaaldrich.com These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. chim.itnih.gov The bromine atoms on the this compound molecule can be selectively replaced with a wide range of other functional groups, providing a powerful tool for constructing complex molecular architectures. acs.orgnih.gov This versatility makes halogenated heterocycles indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comresearchgate.net
In materials science, the introduction of halogens can significantly influence the electronic properties, stability, and solid-state packing of organic molecules. researchgate.net For instance, halogenation can lower the energy levels of molecular orbitals, which is a key strategy in the design of n-type organic semiconductors. researchgate.net The ability to precisely control these properties through halogenation is a driving force behind the use of compounds like this compound in the development of novel organic electronic materials.
Overview of Current Academic Research Trajectories on Benzo[d]oxazole Scaffolds
The benzo[d]oxazole scaffold is a privileged structure in medicinal chemistry and drug discovery, with derivatives exhibiting a broad spectrum of biological activities. mdpi.com Current research continues to explore the potential of this scaffold in various therapeutic areas. For example, compounds containing the 2-phenylbenzo[d]oxazole moiety have been investigated as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis, suggesting their potential as skin-lightening agents. mdpi.comresearchgate.net
Furthermore, the 2-(2-arylphenyl)benzoxazole scaffold has been identified as a novel and selective ligand for the cyclooxygenase-2 (COX-2) enzyme, indicating its potential as an anti-inflammatory agent. acs.org The synthetic accessibility and the possibility for diverse substitutions on the benzoxazole (B165842) core make it an attractive platform for developing new and improved therapeutic agents. researchgate.net
Beyond medicinal applications, benzoxazole derivatives are also being explored in materials science. Their inherent fluorescence and thermal stability make them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. Research in this area focuses on synthesizing new benzoxazole-based molecules with tailored photophysical properties. The ability to introduce various substituents, including halogens, onto the benzoxazole framework allows for the fine-tuning of their electronic and optical characteristics.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3Br2NO |
|---|---|
Molecular Weight |
276.91 g/mol |
IUPAC Name |
2,4-dibromo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3Br2NO/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H |
InChI Key |
LKPLXERNWQABDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(O2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dibromobenzo D Oxazole and Its Functionalized Derivatives
Direct Halogenation Strategies
Direct halogenation of the benzo[d]oxazole core is a primary strategy for introducing bromine substituents. The success of this approach hinges on controlling the regioselectivity of the electrophilic aromatic substitution to achieve the desired 2,4-dibromo pattern.
Regioselective Bromination of Benzo[d]oxazole Precursors
The regioselectivity of halogenation on the benzo[d]oxazole ring system can be challenging due to the presence of multiple potential reaction sites on the two aromatic systems. researchgate.net Research into the halogenation of 2-arylbenzo[d]oxazoles has demonstrated that transition metal catalysts can direct the substitution to specific positions. For instance, ruthenium catalysts have been shown to promote halogenation at the C7-position, while rhodium catalysts can direct the reaction to the ortho-position of the 2-aryl substituent. researchgate.netrsc.org
Achieving the specific 2,4-dibromination pattern often requires a multi-step approach or the use of precursors with directing groups that favor substitution at the C4 position, followed by substitution at the C2 position, which can be more susceptible to certain synthetic manipulations. The inherent electronic properties of the benzoxazole (B165842) ring influence the positions most susceptible to electrophilic attack, which must be carefully considered when designing a direct bromination strategy.
Application of N-Bromosuccinimide (NBS) in Electrophilic Aromatic Bromination
N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination of aromatic and heteroaromatic compounds due to its ease of handling and selectivity compared to molecular bromine. nih.govcommonorganicchemistry.comwikipedia.org It serves as a convenient source of an electrophilic bromine atom (or the bromine radical, Br•, under different conditions) for substitution reactions. wikipedia.orgorganic-chemistry.org In the context of benzoxazoles, NBS can be employed to introduce bromine atoms onto the benzene (B151609) portion of the molecule.
The reaction typically proceeds by adding NBS to a solution of the oxazole (B20620) precursor in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or acetonitrile. nih.govmdpi.com The reactivity and regioselectivity can be influenced by the solvent, temperature, and the electronic nature of the substrate. For example, the electrophilic aromatic bromination of a dimethoxy-substituted aryloxazole with NBS in THF at room temperature has been shown to produce a mixture of brominated products, including dibromo and tribromo derivatives, demonstrating the utility of NBS in creating polyhalogenated oxazoles. mdpi.com
Table 1: Examples of NBS Bromination of Oxazole Derivatives
| Starting Material | Reagent | Solvent | Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|---|---|
| Dimethoxy oxazole 11 | NBS | THF | Room temp, 4 h | 2,4-Dibromo-5-(4-bromo-2,5-dimethoxyphenyl)oxazole | 22% | mdpi.com |
| Dimethoxy oxazole 11 | NBS | THF | Room temp, 4 h | 4-Bromo-5-(2,5-dimethoxyphenyl)oxazole | 24% | mdpi.com |
Cyclization-Based Syntheses of the Benzo[d]oxazole Nucleus
An alternative to direct halogenation is the construction of the benzoxazole ring from precursors that already contain the desired bromine atoms. This approach offers precise control over the final substitution pattern.
Utilizing o-Bromoanilines and α-Bromo Ketones in Annulation Reactions
Classic methods for oxazole synthesis can be adapted to produce brominated benzoxazoles. The Hantzsch thiazole (B1198619) synthesis, for example, involves the reaction of an α-haloketone with a thioamide. nih.gov A parallel strategy for benzoxazoles would involve the condensation of a substituted 2-aminophenol (B121084) with a suitable carbonyl compound.
To synthesize a dibrominated benzoxazole, one could envision starting with a 3,5-dibromo-2-aminophenol. Cyclization of this precursor with various reagents like carboxylic acids, aldehydes, or their derivatives would lead to the formation of the corresponding 4,6-dibromobenzo[d]oxazole. While this doesn't yield the 2,4-isomer directly, it illustrates the principle of building the ring from pre-halogenated starting materials. The synthesis of 2-substituted benzoxazoles is commonly achieved through the cyclization of 2-aminophenols with precursors such as benzoic acids or aryl methyl ketones. nih.gov Adapting these methods by using brominated starting materials is a viable route to halogenated benzoxazoles.
Development of Iodine(III)-Mediated Cyclization Pathways
Hypervalent iodine(III) reagents have emerged as powerful oxidants for mediating a variety of organic transformations, including the synthesis of heterocyclic compounds. acs.orgnih.gov These reagents can facilitate the intramolecular cyclization of suitable precursors to form the benzoxazole ring under mild conditions.
One developed method involves the "ex-cell" electrochemical synthesis of benzoxazoles. In this process, an iodine(I) mediator is anodically converted to a hypervalent iodine(III) species. This reactive I(III) mediator is then added to an imine derived from a 2-aminophenol, which triggers an oxidative cyclization to afford the benzoxazole product in high yield. acs.org This electrochemical approach is compatible with a range of functional groups, including bromine, making it a suitable method for synthesizing halogenated derivatives. acs.org The mechanism is believed to proceed through the formation of an aryloxy-λ³-iodane intermediate, which then undergoes cyclization. acs.orgresearchgate.net
Table 2: Iodine(III)-Mediated Benzoxazole Synthesis
| Substrate | I(III) Mediator Source | Key Features | Product Class | Reference |
|---|---|---|---|---|
| Imines from 2-aminophenols | Electrochemically generated | "Ex-cell" process, compatible with bromine substituents, high yields | 2-Substituted Benzoxazoles | acs.org |
| Aldoximes and Benzoquinone | Iodobenzene diacetate | One-pot [3+2] cycloaddition in aqueous medium | Benzo[d]isoxazole-4,7-diols | nih.gov |
Green and Efficient Synthetic Approaches for Substituted Oxazoles
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing oxazole derivatives. These approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption. ijpsonline.commdpi.com
Several green synthetic strategies are applicable to the formation of the benzoxazole scaffold:
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and often increase product yields compared to conventional heating. ijpsonline.commdpi.com For instance, the reaction of 2-aminophenol with various aldehydes has been achieved under solvent-free conditions using microwave irradiation to produce benzoxazoles. researchgate.net
Use of Green Catalysts and Solvents : Replacing hazardous solvents and stoichiometric reagents with more environmentally friendly alternatives is a key goal. A simple and efficient method for synthesizing benzoxazoles and benzothiazoles uses samarium triflate as a reusable acid catalyst in an aqueous medium. organic-chemistry.org Another approach utilizes copper(II) oxide nanoparticles, a heterogeneous catalyst that can be recovered and recycled, to promote the intramolecular cyclization of o-bromoaryl derivatives in DMSO. organic-chemistry.org
Electrochemical Synthesis : As mentioned previously, electrochemical methods can be used to generate reactive species like hypervalent iodine oxidants, avoiding the need for toxic chemical oxidants. acs.org A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition strategy has also been described for oxazole synthesis from carboxylic acids, operating in a green and sustainable catalytic system without transition metals. rsc.org
Metal-Free Oxidative Cyclization : Strategies that avoid heavy metal catalysts are of great interest. A simple method for constructing benzoxazoles involves the direct oxidative cyclization of readily available catechols and primary amines using systems like DDQ/EA or O₂/water, offering a practical and more economical alternative. researchgate.net
These green approaches highlight a shift towards more sustainable practices in the synthesis of complex heterocyclic molecules like functionalized benzo[d]oxazoles. ijpsonline.com
Brønsted Acid-Catalyzed Cyclization Protocols for 2,4-Disubstituted Systems
Brønsted acid catalysis is a fundamental and widely employed strategy for the synthesis of the benzoxazole core. This approach typically involves the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent, followed by a cyclodehydration step. For the synthesis of a 2,4-disubstituted system like 2,4-Dibromobenzo[d]oxazole, a potential precursor would be 2-amino-3-bromophenol. The cyclization with a suitable bromo-containing electrophile, or a subsequent bromination of an intermediate, would be required.
While direct Brønsted acid-catalyzed synthesis of this compound is not extensively documented, the general principle is well-established for related structures. For instance, the synthesis of 2,4-disubstituted oxazoles has been achieved through the Brønsted acid-catalyzed coupling of α-diazoketones with amides or thioamides, using catalysts such as trifluoromethanesulfonic acid (TfOH). nih.govorganic-chemistry.org This method provides a metal-free and mild route to the oxazole core. Another approach involves the use of a reusable Brønsted acidic ionic liquid gel, which has been demonstrated to be an efficient heterogeneous catalyst for the synthesis of benzoxazoles under solvent-free conditions. nih.govacs.org This green methodology offers advantages such as high yields, simple work-up, and catalyst recyclability. A plausible Brønsted acid-catalyzed route to a precursor for this compound is outlined in the hypothetical scheme below.
Table 1: Examples of Brønsted Acid-Catalyzed Synthesis of Oxazole and Benzoxazole Derivatives
| Catalyst | Reactants | Product | Yield (%) | Reference |
| Trifluoromethanesulfonic acid (TfOH) | α-diazoketone, Thioamide | 2,4-disubstituted thiazole | up to 95% | nih.gov |
| Brønsted acidic ionic liquid gel | 2-aminophenol, Benzaldehyde | 2-phenylbenzoxazole | 98% | nih.gov |
| p-Toluenesulfonic acid monohydrate (PTSA) | Propargylic alcohol, Amide | Substituted oxazole | up to 90% | organic-chemistry.org |
Microwave and Ultrasound Assisted Synthesis Techniques
To accelerate reaction rates and often improve yields, non-conventional energy sources like microwave irradiation and ultrasound have been increasingly applied in heterocyclic synthesis.
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes. This technique has been successfully employed for the synthesis of various benzoxazole derivatives. researchgate.neteurekaselect.comscienceandtechnology.com.vn For example, the microwave-assisted condensation of 2-aminophenols with aldehydes under solvent-free conditions provides a rapid and efficient route to 2-substituted benzoxazoles. scienceandtechnology.com.vn Another report describes the synthesis of benzoxazole libraries via a PIFA-promoted cyclocondensation under microwave irradiation, yielding products in good to excellent yields. ias.ac.in While a specific protocol for this compound is not detailed in the literature, the general applicability of this method suggests its potential for the synthesis of this target molecule, likely from a suitably substituted 2-aminophenol.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through the phenomenon of acoustic cavitation. This has been utilized for the green and efficient synthesis of various heterocyclic compounds, including isoxazolines and benzothiazoles. nih.govscispace.comkjscollege.com The advantages of this method include shorter reaction times, milder conditions, and often higher yields compared to conventional methods. For instance, the ultrasound-assisted synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols has been reported to proceed in good to excellent yields under low-solvent and acid/base-free conditions. nih.gov The application of ultrasound could potentially facilitate the cyclization step in the formation of the 2,4-dibromobenzoxazole ring system.
Utilization of Ionic Liquids and Deep Eutectic Solvents in Oxazole Synthesis
In the quest for greener and more sustainable chemical processes, ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising alternative reaction media.
Ionic Liquids: Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure, high thermal stability, and tunability make them attractive for organic synthesis. The synthesis of benzoxazoles has been reported in the presence of ionic liquids, such as 1-pentyl-3-methylimidazolium bromide ([pmIm]Br), which can mediate the condensation of 2-aminophenol with aldehydes under microwave irradiation. isroset.org Furthermore, Brønsted acidic ionic liquids have been immobilized on gels to create reusable heterogeneous catalysts for benzoxazole synthesis. nih.gov The use of ILs can offer improved yields and simplified product isolation procedures. researchgate.net
Deep Eutectic Solvents: Deep eutectic solvents are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic with a melting point much lower than that of the individual components. They share many of the green credentials of ionic liquids but are often cheaper and more readily available. DESs have been successfully used as catalysts for the arylation of benzoxazoles with aromatic aldehydes, providing high yields in short reaction times. nih.govresearchgate.net The DES can often be recovered and reused without a significant loss of catalytic activity, adding to the sustainability of the process.
Table 2: Application of Ionic Liquids and Deep Eutectic Solvents in Benzoxazole Synthesis
| Solvent/Catalyst System | Reactants | Product | Yield (%) | Reference |
| 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) | 2-aminophenol, Benzaldehyde | 2-phenylbenzoxazole | High | isroset.org |
| Brønsted acidic ionic liquid gel | 2-aminophenol, Benzaldehyde | 2-phenylbenzoxazole | 98% | nih.gov |
| [ZnCl2][ethylene glycol]4 (DES) | Benzoxazole, Benzaldehyde | 2-arylbenzoxazole | up to 95% | nih.gov |
Note: This table presents data for the synthesis of benzoxazole derivatives, illustrating the potential of these green solvents for the synthesis of this compound.
Advanced Coupling Reactions for Introducing Bromine Substituents
While the direct synthesis of this compound can be envisaged from brominated precursors, the functionalization of a pre-formed benzoxazole ring through advanced coupling reactions is a powerful alternative for introducing bromine substituents or for further derivatization of the dibrominated scaffold.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for the formation of carbon-carbon bonds. For a molecule like this compound, these reactions would be pivotal for its functionalization by selectively replacing one or both bromine atoms.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate. It is widely used due to the mild reaction conditions, commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts. mdpi.com While specific examples of Suzuki-Miyaura coupling on this compound are scarce, the reaction is extensively used for the arylation of other halogenated heterocycles. rsc.orgnih.gov The differential reactivity of the C-Br bonds at the 2- and 4-positions could potentially allow for selective, stepwise functionalization.
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. wikipedia.orglibretexts.org A key advantage of the Stille coupling is the stability and tolerance of organostannanes to a wide variety of functional groups. uwindsor.ca This reaction would be a viable method for introducing alkyl, alkenyl, aryl, or alkynyl groups at the 2- and/or 4-positions of the dibromobenzoxazole core. The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions for Functionalization of this compound
| Reaction | Coupling Partners | Potential Product | Catalyst System |
| Suzuki-Miyaura | This compound, Arylboronic acid | 2-Aryl-4-bromobenzo[d]oxazole or 2,4-Diarylbenzo[d]oxazole | Pd(0) catalyst, Base |
| Stille | This compound, Organostannane | 2-Substituted-4-bromobenzo[d]oxazole or 2,4-Disubstituted benzo[d]oxazole | Pd(0) catalyst |
Note: This table is illustrative of the potential applications of these coupling reactions to the target molecule, based on established principles.
C-H Activation and Direct Arylation/Halogenation Strategies
Direct C-H activation and functionalization have emerged as powerful, atom-economical strategies that avoid the pre-functionalization of starting materials.
C-H Activation and Direct Arylation: This approach allows for the formation of C-C bonds by directly coupling a C-H bond with a suitable partner, typically an aryl halide. The C2-H bond of the benzoxazole ring is known to be susceptible to direct arylation. nih.govpolyu.edu.hkorganic-chemistry.org For a pre-formed 4-bromobenzoxazole, direct arylation at the C2 position would be a plausible route to 2-aryl-4-bromobenzoxazole derivatives. Palladium catalysts are commonly employed for these transformations. The functionalization of imidazolinone via a palladium-catalyzed C-H activation has been demonstrated in the synthesis of dibromophakellstatin, showcasing the utility of this strategy on halogenated heterocycles. nih.gov
Direct Halogenation: While the focus is often on C-C bond formation, C-H activation can also be used for direct halogenation. This could be a strategy to introduce the bromine atoms onto the benzoxazole core. However, controlling the regioselectivity of direct halogenation on an unsubstituted benzoxazole to achieve the 2,4-dibromo substitution pattern would be challenging. More commonly, directed C-H functionalization is employed to achieve high regioselectivity, though this typically requires a directing group on the molecule. chim.itorganic-chemistry.org
Chemical Reactivity and Mechanistic Investigations of 2,4 Dibromobenzo D Oxazole
Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring
Electrophilic Aromatic Substitution (EAS) is a cornerstone of arene chemistry, and the reactivity of the benzo[d]oxazole system is modulated by the interplay of its constituent parts. wikipedia.org The reaction's rate and regioselectivity are governed by the electronic effects of the fused oxazole (B20620) ring and the bromine substituents. libretexts.org
The orientation of incoming electrophiles to the benzene moiety of 2,4-Dibromobenzo[d]oxazole is determined by the cumulative directing effects of the C4-bromo group and the annulated (fused) oxazole ring.
Oxazole Annulation: The fused oxazole ring, as a whole, is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack compared to benzene itself. This deactivation arises from the electronegativity of the nitrogen and oxygen atoms within the heterocyclic system, which draw electron density from the carbocyclic ring. utexas.edu
Bromine Substituent: Halogens, such as the bromine atom at the C4 position, exhibit a dual electronic effect. libretexts.org They are deactivating due to their strong electron-withdrawing inductive effect (-I). However, they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance (+R effect), which helps stabilize the cationic Wheland intermediate formed during the substitution process. pressbooks.publibretexts.org
The regiochemical outcome of an EAS reaction on the benzene ring of this compound is a balance between electronic directing effects and steric considerations. The available positions for substitution are C5, C6, and C7.
The directing effects of the substituents dictate the probable sites of electrophilic attack. The C4-bromo group electronically favors substitution at C5 (ortho) and C7 (para). The C6 position is meta to the C4-bromo group and is therefore electronically disfavored. When multiple activating groups are present, the most activating substituent typically controls the regioselectivity. masterorganicchemistry.com However, in this molecule, both the fused ring and the halogen are deactivating.
Kinetic analysis of EAS reactions generally shows that the formation of the resonance-stabilized cationic intermediate (the arenium ion) is the rate-determining step. libretexts.org For this compound, substitution at the C7 position is often favored. This preference is attributed to the fact that the para position is generally less sterically hindered than the ortho position (C5), which is flanked by the C4-bromo group and the fused ring system.
| Position | Relation to C4-Br | Electronic Effect | Steric Hindrance | Predicted Reactivity |
|---|---|---|---|---|
| C5 | ortho | Electronically favored | High | Minor product |
| C6 | meta | Electronically disfavored | Low | Unlikely product |
| C7 | para | Electronically favored | Low | Major product |
Nucleophilic Substitution Reactions Involving the Oxazole Nitrogen
The oxazole ring contains a nitrogen atom with a lone pair of electrons, which can exhibit nucleophilic character under certain conditions.
The nitrogen atom (N3) in the benzoxazole (B165842) ring is a potential nucleophilic center. Like other azoles, it can react with strong electrophiles, such as alkylating agents (e.g., methyl iodide), to form a quaternary benzoxazolium salt. This reaction involves the direct attack of the nitrogen lone pair on the electrophile.
Oxazoles and their derivatives can undergo photo-oxidation in the presence of light and molecular oxygen, typically involving singlet oxygen (¹O₂). Theoretical studies on oxazole reactivity indicate that the primary pathway for this reaction is a [4+2]-cycloaddition of singlet oxygen across the C2 and C5 positions of the oxazole ring. murdoch.edu.au This concerted reaction is energetically favorable and leads to the formation of a transient endoperoxide intermediate.
This intermediate is unstable and is postulated to rapidly rearrange to form a reactive species known as an imino anhydride. murdoch.edu.au This highly reactive intermediate can then undergo subsequent reactions, such as hydrolysis or rearrangement, to yield final degradation products like triamides. murdoch.edu.au While this mechanism has been detailed for simpler oxazoles, a similar pathway is plausible for the benzoxazole system, where the fused benzene ring would be expected to influence the reaction kinetics and the stability of the intermediates formed.
| Step | Description | Key Species |
|---|---|---|
| 1 | Photo-sensitization of O₂ to singlet oxygen (¹O₂) | Singlet Oxygen |
| 2 | [4+2] Cycloaddition of ¹O₂ across the oxazole diene system | Endoperoxide Intermediate |
| 3 | Rearrangement of the unstable endoperoxide | Imino Anhydride |
| 4 | Further reaction/degradation of the imino anhydride | Final Products (e.g., amides) |
Reactivity of Bromine Atoms towards Cross-Coupling and Functionalization
The two bromine atoms in this compound serve as valuable synthetic handles for constructing more complex molecules via metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov
The key challenge and opportunity in the functionalization of this molecule is achieving regioselective coupling, targeting either the C2-Br or the C4-Br bond. The relative reactivity of these two positions is different due to their distinct electronic environments.
C2-Br Bond: This bromine is attached to the oxazole ring, which is an electron-deficient π-system. Halogens at the C2 position of azoles are often highly susceptible to oxidative addition to a palladium(0) catalyst, which is the key initial step in many cross-coupling cycles.
C4-Br Bond: This bromine is attached to the benzene ring. Its reactivity is modulated by the electronic effects of the fused oxazole ring and the bromine's own properties.
Studies on other dihalo-heterocycles, such as 2,4-diiodooxazole (B1326457) and 2,4-dihalopyrimidines, have shown that regioselective mono-functionalization can be achieved by carefully tuning reaction conditions. researchgate.netrsc.orgmdpi.com Factors that can influence which C-Br bond reacts preferentially include the choice of palladium catalyst, the type of phosphine (B1218219) ligand, the base, and the solvent. For instance, bulky phosphine ligands can favor reaction at the less sterically hindered site, while electronically different ligands can favor oxidative addition at the more electron-deficient C-Br bond. It is often observed that the C2 position in azoles is more reactive in Suzuki-Miyaura couplings. rsc.org This suggests that functionalization of this compound could likely be directed to occur selectively at the C2 position under specific catalytic conditions, leaving the C4-Br available for subsequent transformations.
| Factor | Influence on Regioselectivity | Example from Analogous Systems |
|---|---|---|
| Palladium Catalyst/Ligand | Bulky or electron-rich/poor ligands can alter the site of oxidative addition. | Use of different phosphine ligands can switch selectivity between C2 and C4 in dihaloimidazoles. rsc.org |
| Electronic Effects | The more electron-deficient C-X bond often reacts faster in oxidative addition. | C2 position of pyrimidines is often less reactive than C4/C6 unless influenced by other substituents. rsc.org |
| Steric Hindrance | Reaction may be favored at the less sterically crowded C-Br bond. | Substitution ortho to a bulky group is often disfavored. masterorganicchemistry.com |
| Base and Solvent | Can influence catalyst activity and stability, indirectly affecting selectivity. | Solvent choice (e.g., dioxane vs. DMF) can impact yield and selectivity in Suzuki couplings. mdpi.com |
In-Depth Analysis of this compound's Chemical Reactivity and Mechanistic Pathways Eludes Current Scientific Literature
A comprehensive review of available scientific literature reveals a significant gap in the detailed chemical reactivity and mechanistic investigations specifically focused on the compound this compound. While extensive research exists on the broader topics of palladium-mediated bond formations, the reactivity of related oxazole and benzo-fused heterocycles, and general principles of selectivity in substitution reactions, specific studies centered on this compound are notably absent. Consequently, a detailed, evidence-based article structured around the requested in-depth analysis of its mechanistic pathways, selectivity, and comparative reactivity cannot be generated at this time.
The exploration of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, has provided a general framework for understanding how carbon-carbon and carbon-heteroatom bonds are formed. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The specific behavior of a substrate like this compound within this cycle, including the precise intermediates and transition states, remains uninvestigated.
Similarly, the factors governing selectivity in monosubstitution versus disubstitution reactions are well-documented for a variety of dihalogenated aromatic and heteroaromatic compounds. Ligand choice, reaction temperature, the nature of the coupling partner, and the electronic properties of the substrate are all known to play crucial roles. For instance, studies on 2,4-dibromopyridine (B189624) have shown that the C2 position is generally more reactive towards Suzuki cross-coupling due to the electronic influence of the nitrogen atom. However, without specific experimental data or computational modeling for this compound, any discussion on the selective functionalization of its C2 and C4 positions would be purely speculative.
The electronic structure of a molecule is fundamental to its reactivity. Theoretical studies on benzoxazole and its simple derivatives have provided insights into their aromaticity and electron distribution. The presence of two bromine atoms at the 2 and 4 positions of the benzo[d]oxazole core is expected to significantly alter its electronic properties, influencing the sites susceptible to nucleophilic or electrophilic attack, as well as the energetics of oxidative addition in palladium-catalyzed processes. A comparative analysis of these electronic influences against other related oxazole and benzo-fused heterocycles would require dedicated computational studies that are not currently available in the public domain.
Furthermore, understanding the positional reactivity differences within the benzo[d]oxazole system itself is critical for its strategic use in synthesis. The relative reactivity of the C2-Br and C4-Br bonds will dictate the outcome of sequential cross-coupling reactions. This differential reactivity is a function of the electronic environment of each carbon-bromine bond, which is influenced by the adjacent oxygen and nitrogen atoms of the oxazole ring and the fused benzene ring. Again, the absence of specific research on this compound prevents a detailed discussion on this topic.
Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dibromobenzo D Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2,4-Dibromobenzo[d]oxazole, a combination of one-dimensional and two-dimensional NMR experiments would be employed to establish its precise chemical structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the benzo-fused ring. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the bromine atoms and the oxazole (B20620) ring. The protons on the benzene (B151609) ring would likely appear as a complex splitting pattern due to spin-spin coupling. The integration of the signals would confirm the number of protons in each chemical environment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of non-equivalent carbon atoms in the molecule. The spectrum would display signals for the carbons of the benzoxazole (B165842) core. The carbons attached to the bromine atoms would exhibit characteristic chemical shifts, and their signals might be influenced by the quadrupole moment of the bromine isotopes. Broadband proton decoupling would be used to simplify the spectrum, showing each unique carbon as a single peak.
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, a suite of two-dimensional NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks in the COSY spectrum would indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This would be crucial for assigning the positions of the protons on the benzene ring relative to each other.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the unambiguous assignment of each carbon signal based on the known assignment of its attached proton.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups and the molecular vibrations within a molecule.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. Key expected vibrational modes would include:
C=N Stretching: A characteristic absorption for the imine group within the oxazole ring.
C-O-C Stretching: Asymmetric and symmetric stretching vibrations of the ether linkage in the oxazole ring.
Aromatic C=C Stretching: Bands in the aromatic region of the spectrum corresponding to the benzene ring.
C-H Stretching and Bending: Aromatic C-H stretching vibrations and out-of-plane bending vibrations.
C-Br Stretching: Vibrations associated with the carbon-bromine bonds, typically found in the lower frequency region of the spectrum.
A hypothetical data table for the principal FT-IR peaks is presented below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Hypothetical Data | ||
| ~1630-1600 | Medium | Aromatic C=C Stretching |
| ~1580-1550 | Strong | C=N Stretching (Oxazole) |
| ~1250-1200 | Strong | Asymmetric C-O-C Stretching |
| ~1050-1000 | Medium | Symmetric C-O-C Stretching |
| ~850-750 | Strong | Aromatic C-H Bending |
| ~700-500 | Medium | C-Br Stretching |
Raman spectroscopy, being complementary to FT-IR, would provide further insights into the molecular vibrations of this compound. Raman is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic ring and the C-Br bonds. The combination of FT-IR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule.
X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of this compound could be grown, X-ray diffraction analysis would provide precise information on:
Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.
Crystal Packing: The arrangement of the molecules in the crystal lattice and any intermolecular interactions, such as halogen bonding or π-π stacking.
Conformation: The exact spatial orientation of the atoms in the molecule in the solid state.
The resulting crystallographic data would provide the ultimate confirmation of the structure elucidated by spectroscopic methods.
Analysis of Crystal Packing and Intermolecular Interactions
In the absence of a crystal structure, a definitive analysis of the crystal packing and intermolecular interactions of this compound is not possible. Typically, halogenated organic compounds exhibit a range of non-covalent interactions, including halogen bonding (Br···O or Br···N), π-π stacking between the aromatic rings, and van der Waals forces. These interactions play a critical role in governing the supramolecular architecture and ultimately influence the material's bulk properties. A detailed study would involve the generation and analysis of the crystal lattice to identify and quantify these interactions.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV/Vis) Absorption Spectroscopy for Electronic Transitions
Specific UV/Vis absorption spectra for this compound have not been reported in the reviewed literature. This spectroscopic technique provides information about the electronic transitions within a molecule. For benzoxazole derivatives, the absorption spectra typically feature bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these absorption maxima (λmax) would be influenced by the bromination pattern, which can affect the energy levels of the molecular orbitals.
Fluorescence and Photoluminescence Studies for Excited State Properties
There is no available data on the fluorescence or photoluminescence properties of this compound. Such studies are vital for understanding the behavior of the molecule in its excited state, including its emission wavelengths, quantum yield, and fluorescence lifetime. These properties are critical for assessing the potential of the compound in applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The presence of heavy atoms like bromine can often influence the excited state dynamics through spin-orbit coupling, potentially affecting the fluorescence efficiency.
Computational and Theoretical Chemistry Investigations of 2,4 Dibromobenzo D Oxazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules such as 2,4-Dibromobenzo[d]oxazole. DFT calculations can predict a variety of molecular properties, including optimized geometry, frontier molecular orbitals, and charge distribution.
Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, which possesses a rigid bicyclic core, the conformational landscape is relatively simple. The primary focus of geometry optimization would be to determine the precise bond lengths, bond angles, and dihedral angles that define its planar structure.
The presence of two bromine atoms on the benzene (B151609) ring is expected to influence the geometry of the benzoxazole (B165842) core. The C-Br bond lengths will be a key parameter, as will any minor distortions from planarity in the fused ring system. While significant conformational isomers are not expected for the core structure, theoretical calculations can confirm the planarity and provide highly accurate geometric parameters.
Illustrative Optimized Geometry Parameters for this compound
| Parameter | Predicted Value |
| C-Br (at position 2) Bond Length | ~1.88 Å |
| C-Br (at position 4) Bond Length | ~1.89 Å |
| C-O Bond Length (in oxazole (B20620) ring) | ~1.37 Å |
| C=N Bond Length (in oxazole ring) | ~1.31 Å |
| O-C-N Bond Angle | ~105° |
| Dihedral Angle of the bicyclic system | ~0° (planar) |
Note: These are typical values for similar structures and would be precisely determined through DFT calculations.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxazole ring system, while the LUMO may have significant contributions from the carbon atoms and the bromine substituents. The presence of the electronegative bromine atoms is anticipated to lower the energies of both the HOMO and LUMO compared to unsubstituted benzoxazole. A smaller HOMO-LUMO gap generally implies higher reactivity.
Predicted Frontier Molecular Orbital Properties for this compound
| Property | Predicted Value |
| HOMO Energy | -6.5 to -7.0 eV |
| LUMO Energy | -1.0 to -1.5 eV |
| HOMO-LUMO Energy Gap | 5.0 to 6.0 eV |
The spatial distribution of these orbitals, visualized through computational software, would reveal the most likely sites for electrophilic and nucleophilic attack.
Charge distribution analysis provides insight into the electronic environment of each atom within a molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, helping to identify electron-rich and electron-deficient regions.
In this compound, the oxygen and nitrogen atoms of the oxazole ring are expected to carry negative partial charges due to their high electronegativity. The bromine atoms will also exhibit negative partial charges. The carbon atoms bonded to these heteroatoms and halogens will, in turn, have positive partial charges. This charge distribution is critical for understanding intermolecular interactions and the molecule's electrostatic potential.
Illustrative Mulliken Charges for Key Atoms in this compound
| Atom | Predicted Mulliken Charge (in atomic units) |
| O (oxazole) | -0.4 to -0.6 |
| N (oxazole) | -0.3 to -0.5 |
| Br (at position 2) | -0.1 to -0.2 |
| Br (at position 4) | -0.1 to -0.2 |
| C (bonded to O and N) | +0.4 to +0.6 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, solvent effects, and other dynamic processes.
For a relatively rigid molecule like this compound, MD simulations in the gas phase would primarily show vibrational and rotational motions. More insightful are simulations in a solvent, which can elucidate how the molecule interacts with its environment. The solvent can influence the electronic properties and stability of the molecule. MD simulations can be used to study the solvation shell around the molecule and to calculate properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from the solute.
While the benzoxazole core of this compound is rigid, if there were flexible substituent groups, MD simulations would be invaluable for exploring the different conformations they can adopt and the energy barriers between them. For the parent this compound, this aspect of the investigation would be limited. However, computational methods can be used to calculate the rotational barriers of any potential, more complex derivatives of this compound. For instance, if a phenyl group were attached to the oxazole ring, the rotational barrier around the single bond connecting the two rings could be calculated, providing information on the conformational preferences of the molecule.
Advanced Quantum Chemical Methods
Quantum chemical methods are instrumental in elucidating the fundamental properties of molecules. For this compound, techniques such as Time-Dependent Density Functional Theory (TD-DFT) and Natural Bond Orbital (NBO) analysis are particularly valuable for exploring its electronic excited states and bonding interactions.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. It allows for the prediction of spectroscopic properties, such as UV-Vis absorption and emission spectra, by calculating the vertical transition energies from the ground state to various excited states.
For benzoxazole and its derivatives, TD-DFT calculations, often using functionals like B3LYP, have been shown to accurately predict the primary π→π* electronic transitions. researchgate.net Studies on the parent 1,3-benzoxazole and other substituted analogs reveal how modifications to the molecular structure influence their photophysical properties. researchgate.netnih.gov
In the case of this compound, TD-DFT calculations would be crucial for understanding the influence of the bromine substituents on the electronic transitions. The bromine atoms, with their lone pairs and electron-withdrawing inductive effects, are expected to modulate the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modulation directly impacts the absorption and emission wavelengths. It is hypothesized that the presence of bromine atoms would lead to a bathochromic (red) shift in the absorption spectra compared to the unsubstituted benzoxazole due to the extension of the conjugated system and the heavy-atom effect.
A typical TD-DFT analysis would yield data on the primary electronic transitions, as illustrated in the hypothetical table below.
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S0 → S1 | 310 | 0.152 | HOMO → LUMO (95%) |
| S0 → S2 | 285 | 0.089 | HOMO-1 → LUMO (88%) |
| S0 → S3 | 260 | 0.210 | HOMO → LUMO+1 (91%) |
Table 1: Hypothetical TD-DFT predicted electronic transitions for this compound in a nonpolar solvent. The data illustrates the predicted absorption wavelengths, their intensities (oscillator strength), and the primary molecular orbitals involved in the transition.
Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals. This method is particularly effective for quantifying hyperconjugative interactions, which are stabilizing effects resulting from the donation of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital.
For a molecule like this compound, NBO analysis can elucidate the intramolecular charge transfer and the stability arising from electron delocalization. researchgate.net Key interactions would include:
Donation from the lone pairs of the oxazole oxygen (LP(O)) and nitrogen (LP(N)) into the antibonding π* orbitals of the benzene ring.
Interactions involving the lone pairs of the bromine atoms (LP(Br)) and their influence on the aromatic system.
Analysis of the π-conjugation within the fused ring system.
These interactions are quantified by the second-order perturbation energy, E(2), where a higher E(2) value indicates a stronger interaction.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N5 | π* (C4-C9) | 18.5 | Lone Pair → π* (Delocalization) |
| LP (2) O1 | π* (C2-N3) | 25.2 | Lone Pair → π* (Resonance) |
| π (C7-C8) | π* (C4-C9) | 15.8 | π → π* (Conjugation) |
| LP (3) Br11 | σ* (C2-C7) | 4.1 | Lone Pair → σ* (Hyperconjugation) |
Table 2: Representative NBO analysis results for key hyperconjugative interactions in this compound. The E(2) value quantifies the stabilization energy from the donor-acceptor interaction. (Atom numbering is based on standard benzoxazole nomenclature).
Structure-Reactivity and Structure-Property Correlation Studies
Computational chemistry provides powerful tools for predicting how a molecule's structure influences its chemical reactivity and biological properties. These studies are vital for guiding synthetic efforts and for designing new molecules with desired functions.
Computational Prediction of Reaction Regioselectivity and Pathways
Understanding the regioselectivity of chemical reactions is fundamental to synthetic chemistry. Computational methods can predict the most likely sites of reaction on a molecule, such as in electrophilic aromatic substitution or C-H functionalization. beilstein-journals.orgsemanticscholar.org This is typically achieved by calculating the activation energies for different possible reaction pathways. The pathway with the lowest activation barrier is predicted to be the most favorable. beilstein-journals.org
For this compound, the fused oxazole ring and the two bromine atoms exert strong directing effects. The molecule has several non-equivalent C-H bonds on the benzene ring, and computational models can predict their relative reactivity. By modeling the transition states for, say, nitration or halogenation at each position, a reactivity map can be generated. The electron-donating character of the oxazole moiety and the deactivating, ortho-para directing nature of the bromine atoms would create a complex reactivity profile that computational analysis can untangle. Such studies are essential for planning efficient synthetic routes to create more complex derivatives. escholarship.org
Deriving Quantitative Structure-Activity Relationships (QSAR) for Related Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in medicinal chemistry to correlate the chemical structure of a series of compounds with their biological activity. wisdomlib.org Numerous studies have successfully applied QSAR to benzoxazole derivatives to understand their anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govtandfonline.com
These QSAR models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to find a mathematical relationship between these descriptors and the observed biological activity. Key descriptors often include:
Topological descriptors: Molecular connectivity indices that describe the branching and size of the molecule.
Electronic descriptors: Partial charges, dipole moment, and orbital energies (HOMO/LUMO).
Steric descriptors: Molecular volume, surface area, and specific field parameters (as used in CoMFA and CoMSIA). nih.govtandfonline.com
For derivatives of this compound, a QSAR study could be designed to guide the synthesis of new analogs with enhanced potency. By systematically modifying the substituents on the benzoxazole core and measuring their biological activity, a predictive model could be developed. This model would highlight which structural features (e.g., bulky groups at a certain position, electron-donating substituents) are critical for activity, thereby accelerating the discovery of lead compounds. wisdomlib.orgresearchgate.net
Research Applications in Advanced Organic Synthesis and Materials Science
2,4-Dibromobenzo[d]oxazole as a Strategic Building Block
This compound has emerged as a crucial and versatile building block in the field of organic synthesis. Its structure, featuring a fused benzene (B151609) and oxazole (B20620) ring with bromine atoms at the 2 and 4 positions, offers multiple reactive sites for the construction of more complex molecules. This strategic positioning of the bromine atoms allows for selective and sequential chemical modifications, making it an ideal starting material for a wide array of organic compounds.
The dibrominated nature of this compound makes it an excellent precursor for the synthesis of complex fused heterocyclic systems. These systems are of significant interest due to their presence in many biologically active compounds and functional materials. The bromine atoms can be selectively targeted in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the annulation of additional rings onto the benzoxazole (B165842) core, leading to the formation of polycyclic aromatic and heteroaromatic structures.
For instance, palladium-catalyzed reactions can be employed to sequentially functionalize the C4 and C2 positions. A Suzuki coupling at the more reactive C4-Br bond, followed by an intramolecular C-H activation or a second cross-coupling reaction at the C2-Br bond, can generate intricate, multi-ring systems. This stepwise approach provides precise control over the final molecular architecture, enabling the synthesis of novel heterocyclic compounds with tailored electronic and photophysical properties. The synthesis of such fused systems is crucial for the development of new pharmaceuticals and advanced materials. organic-chemistry.orgbeilstein-journals.org
The rigid and planar structure of the benzo[d]oxazole core makes this compound an ideal scaffold for the construction of multi-functionalized organic frameworks. nih.gov The two bromine atoms serve as anchor points for the attachment of various organic linkers, which can then be used to build extended porous structures such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
By replacing the bromine atoms with coordinating functional groups like carboxylic acids, amines, or pyridyls, the modified benzoxazole unit can be incorporated as a node or a linker in these frameworks. The resulting materials can exhibit high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. The ability to introduce different functionalities at the 2 and 4 positions allows for the precise engineering of the framework's chemical environment and physical properties. For example, the incorporation of specific functional groups can enhance the selective adsorption of certain gases or create active sites for catalytic reactions.
Table 1: Examples of Functional Groups for Modifying this compound for Framework Construction
| Functional Group | Potential Application in Frameworks |
| Carboxylic Acid | Coordination with metal ions to form MOFs |
| Amine | Post-synthetic modification, gas adsorption |
| Pyridyl | Metal coordination, catalytic sites |
| Boronic Acid | Formation of COFs through boronate ester linkages |
Development of Novel Catalytic Systems
The inherent electronic properties and coordination capabilities of the benzo[d]oxazole moiety have led to its use in the development of novel catalytic systems. Derivatives of this compound can be transformed into sophisticated ligands that can coordinate with various transition metals to form active and selective catalysts.
The nitrogen and oxygen atoms within the benzo[d]oxazole ring system can act as donor atoms for metal coordination. mdpi.com By strategically functionalizing the 2 and 4 positions of this compound with other coordinating groups, a variety of multidentate ligands can be designed and synthesized. For example, the introduction of phosphine (B1218219), N-heterocyclic carbene (NHC), or other nitrogen-based ligands can lead to the formation of bidentate or pincer-type ligands.
The rigidity of the benzoxazole backbone can impose a specific geometry on the resulting metal complex, which can be advantageous for controlling the stereoselectivity of catalytic reactions. Furthermore, the electronic nature of the benzoxazole ring can be tuned by introducing electron-donating or electron-withdrawing substituents, thereby influencing the reactivity and stability of the catalyst.
While this compound is not a catalyst itself, the ligands derived from it have shown significant promise in a variety of metal-catalyzed organic transformations. nih.gov These transformations are fundamental to modern organic synthesis and include cross-coupling reactions, C-H functionalization, and asymmetric catalysis.
Palladium complexes bearing benzoxazole-based ligands, for instance, have been explored for their catalytic activity in Suzuki and Heck coupling reactions. The specific ligand architecture can influence the efficiency of the catalytic cycle, including the rates of oxidative addition and reductive elimination. The development of chiral ligands based on the benzoxazole scaffold is also an active area of research, with the goal of achieving high enantioselectivity in asymmetric reactions.
Table 2: Metal-Catalyzed Reactions Employing Benzoxazole-Derived Ligands
| Reaction Type | Metal Catalyst | Role of Benzoxazole Ligand |
| Suzuki Coupling | Palladium | Enhances catalytic activity and stability |
| Heck Coupling | Palladium | Controls regioselectivity |
| C-H Activation | Rhodium, Iridium | Directs the catalytic functionalization |
| Asymmetric Hydrogenation | Ruthenium, Rhodium | Induces enantioselectivity |
Exploration in Advanced Materials Research
The unique electronic and photophysical properties of the benzoxazole core have prompted the investigation of this compound derivatives in the field of advanced materials research. By extending the π-conjugation of the benzoxazole system through chemical modification, materials with interesting optical and electronic properties can be obtained.
Derivatives of this compound have been explored as components in organic light-emitting diodes (OLEDs). Through cross-coupling reactions, fluorescent or phosphorescent moieties can be attached to the benzoxazole scaffold, leading to materials with tunable emission colors and potentially high quantum efficiencies. The inherent thermal and chemical stability of the benzoxazole ring is a desirable feature for ensuring the long-term operational stability of such devices.
Furthermore, the ability to construct extended, conjugated systems from this compound makes it a promising building block for organic semiconductors. These materials are of interest for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electronic properties of these materials, such as their charge carrier mobility and energy levels (HOMO/LUMO), can be fine-tuned through the strategic introduction of different substituents at the 2 and 4 positions, allowing for the optimization of device performance.
Potential Integration into Conjugated Polymer Architectures
The presence of two bromine atoms on the benzoxazole core at the 2- and 4-positions provides reactive sites for various cross-coupling reactions, which are instrumental in the synthesis of conjugated polymers. These polymers are characterized by an extended system of alternating single and double bonds, which facilitates the delocalization of π-electrons and imparts unique electronic and optical properties.
Suzuki-Miyaura Cross-Coupling:
One of the most powerful methods for the formation of carbon-carbon bonds in polymer synthesis is the Suzuki-Miyaura cross-coupling reaction. In this reaction, the bromine atoms of this compound can be coupled with a variety of organoboron compounds, such as boronic acids or boronic esters, in the presence of a palladium catalyst. This allows for the introduction of a wide range of aromatic or heteroaromatic units, leading to the formation of well-defined conjugated polymers with tailored properties.
The regioselectivity of the coupling reactions is a critical aspect. Research on similar di-brominated heterocyclic compounds, such as 2,4-dibromopyridine (B189624), has shown that selective coupling at one of the bromine positions can be achieved by carefully controlling the reaction conditions, including the choice of catalyst, ligands, and base. This selective functionalization would allow for the synthesis of polymers with highly regular structures, which is crucial for optimizing their performance in electronic devices.
Stille and Other Cross-Coupling Reactions:
Besides the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions, such as the Stille coupling (using organotin reagents), Heck coupling (using alkenes), and Sonogashira coupling (using terminal alkynes), can also be employed to incorporate the this compound unit into polymer chains. The choice of coupling reaction depends on the desired polymer structure and the functional group tolerance of the monomers.
The integration of the electron-deficient benzoxazole moiety into a polymer backbone can significantly influence the electronic properties of the resulting material. It is anticipated that polymers containing the this compound unit would exhibit:
Tunable Band Gaps: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be fine-tuned by copolymerizing this compound with various electron-donating or electron-accepting co-monomers.
Enhanced Thermal Stability: The rigid and aromatic nature of the benzoxazole ring system is expected to impart high thermal stability to the polymers, a desirable characteristic for organic electronic devices that often operate at elevated temperatures.
Improved Charge Transport: The planarity of the benzoxazole unit can promote intermolecular π-π stacking in the solid state, which is beneficial for efficient charge transport.
Research into Applications in Organic Electronic Devices
The tailored electronic and optical properties of conjugated polymers derived from this compound make them promising candidates for a variety of organic electronic devices.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, conjugated polymers are used as the emissive layer, where the recombination of electrons and holes leads to the generation of light. The color of the emitted light is determined by the band gap of the polymer. By carefully designing the polymer architecture using this compound as a building block, it is possible to create materials that emit light across the visible spectrum.
The benzoxazole core, being an electron-deficient unit, can be copolymerized with electron-rich moieties to create donor-acceptor (D-A) type polymers. These D-A polymers often exhibit efficient intramolecular charge transfer (ICT), which can lead to high photoluminescence quantum yields and improved device efficiencies. Furthermore, the high thermal stability of benzoxazole-containing polymers can contribute to the long-term operational stability of OLED devices.
| Potential Role of this compound in OLEDs | Anticipated Benefit |
| Electron-deficient building block | Facilitates the creation of donor-acceptor polymers for efficient emission. |
| Rigid aromatic structure | Enhances thermal and morphological stability of the emissive layer. |
| Versatile for chemical modification | Allows for fine-tuning of emission color and electronic properties. |
Organic Solar Cells (OSCs)
In organic solar cells, a blend of an electron-donating polymer and an electron-accepting material (often a fullerene derivative or a non-fullerene acceptor) forms the active layer, where sunlight is converted into electricity. The performance of an OSC is highly dependent on the properties of the donor polymer, including its light absorption characteristics, energy levels, and charge carrier mobility.
Conjugated polymers incorporating the this compound unit have the potential to be used as either the donor or the acceptor component in the active layer of OSCs, depending on the co-monomers used in the polymerization. The ability to tune the HOMO and LUMO energy levels of these polymers is crucial for optimizing the open-circuit voltage (Voc) and the efficiency of charge transfer at the donor-acceptor interface.
Research on related benzobisoxazole-based polymers has shown that the linkage position of the benzoxazole unit within the polymer backbone can significantly impact the photovoltaic performance. This highlights the importance of precise synthetic control, which can be achieved through the selective functionalization of the bromine atoms in this compound.
| Potential Application of this compound in OSCs | Key Property and Expected Impact |
| Component in Donor-Acceptor Polymers | Tunable Energy Levels: Optimization of HOMO/LUMO levels to match acceptor materials for efficient charge separation and high open-circuit voltage. |
| Building Block for Active Layer Materials | Broad Absorption: Potential for designing polymers that absorb a significant portion of the solar spectrum, leading to higher short-circuit currents. |
| Structural Unit in Polymer Backbone | Favorable Morphology: The rigid nature of the benzoxazole unit can influence the nanoscale morphology of the active layer blend, which is critical for efficient charge extraction. |
Structure Activity Relationship Sar Studies of Benzo D Oxazole Derivatives
General Principles of SAR Applied to the Oxazole (B20620) Core
The benzo[d]oxazole scaffold is a privileged structure in medicinal chemistry due to its presence in numerous pharmacologically active compounds. researchgate.net Structure-Activity Relationship (SAR) studies are crucial in optimizing the therapeutic potential of this core. The biological activity of benzo[d]oxazole derivatives is highly dependent on the nature and position of substituents on both the benzene (B151609) and oxazole rings. mdpi.com
Key principles of SAR for the oxazole core indicate that modifications can significantly influence electronic properties, lipophilicity, and steric interactions with biological targets. mdpi.com The presence of electron-withdrawing or electron-releasing groups at different positions on the scaffold can enhance or diminish biological effects. researchgate.net For instance, SAR studies have shown that substituents at the 2- and 5-positions of the benzoxazole (B165842) core are particularly critical for modulating the potency of these compounds. mdpi.com The introduction of various aryl or alkyl groups can lead to compounds with a wide spectrum of activities, including enzyme inhibition and receptor antagonism. The inherent properties of the oxazole ring, such as its ability to participate in hydrogen bonding and π-π stacking, are fundamental to its interaction with biological macromolecules. mdpi.com SAR exploration aims to systematically modify the scaffold to achieve optimal orientation and binding within the active site of a target protein or receptor. youtube.com
Influence of Halogenation on Molecular Recognition and Binding Affinities
Halogenation of the benzo[d]oxazole scaffold, as seen in 2,4-Dibromobenzo[d]oxazole, is a key strategy for modulating molecular recognition and enhancing binding affinities. The introduction of halogen atoms, particularly bromine and chlorine, can significantly impact the compound's physicochemical properties and its interactions with biological targets. acs.org One of the primary mechanisms through which halogens influence binding is via halogen bonding, a non-covalent interaction between the electropositive region on the halogen atom (the σ-hole) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein's binding pocket. rsc.orgresearchgate.net
The strength of this interaction generally increases with the size and polarizability of the halogen, following the trend I > Br > Cl > F. acs.org This interaction can provide additional binding energy and specificity, anchoring the ligand in the target site. For example, replacing a hydrogen atom with chlorine has been shown to increase binding affinity by approximately one order of magnitude in some systems. acs.org
Furthermore, halogenation affects the lipophilicity of the molecule. The addition of bromine atoms, as in this compound, increases the compound's hydrophobicity, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. nih.gov The position of the halogen is also critical; studies on related heterocyclic systems have demonstrated that substitution at specific positions is crucial for optimal ligand binding, outweighing non-specific hydrophobic effects. nih.gov The electron-withdrawing nature of halogens can also alter the electronic distribution of the benzoxazole ring system, which can influence other non-covalent interactions like π-π stacking and dipole-dipole interactions. researchgate.net
Exploring the Benzo[d]oxazole Scaffold for Targeted Research Applications
The benzo[d]oxazole scaffold is a versatile framework for the design of potent enzyme inhibitors. The specific substitution pattern, including halogenation as in this compound, plays a pivotal role in determining the inhibitory activity and mechanism of action against various enzymes.
Research has demonstrated that benzo[d]oxazole derivatives can act as inhibitors for several classes of enzymes. For instance, they have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. nih.govnih.gov SAR studies on these derivatives revealed that the nature and position of substituents are critical for activity. In one study, a 5-methylbenzo[d]oxazole derivative showed the strongest anti-proliferative effect against a HepG2 cell line with an IC50 value of 3.22 µM, while a 5-chlorobenzo[d]oxazole derivative was also highly active. nih.gov Another study identified a different benzoxazole derivative as the most potent VEGFR-2 inhibitor with an IC50 of 97.38 nM. researchgate.net
Benzo[d]oxazole derivatives have also been evaluated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Halogenated benzoxazoles, in particular, have shown promise as α-glucosidase inhibitors, where electron-withdrawing groups like bromine significantly enhanced the inhibitory activity. researchgate.net
The table below summarizes the inhibitory activity of various benzo[d]oxazole derivatives against different enzymes, illustrating the impact of structural modifications on potency.
| Derivative Class | Target Enzyme | Key Substituent | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|---|
| 5-Methylbenzo[d]oxazole | VEGFR-2 (in HepG2 cells) | 2,6-dimethyl phenyl | 3.22 µM | nih.gov |
| 5-Chlorobenzo[d]oxazole | VEGFR-2 (in HepG2 cells) | 2-methoxy phenyl | 4.61 µM | nih.gov |
| Benzo[d]oxazole-amide | VEGFR-2 | 2,5-dichloro phenyl | 97.38 nM | nih.govresearchgate.net |
| Benzo[d]isoxazole-triazole | α-glucosidase | Br, CF3 | 14.69-38.71 nM | researchgate.net |
| Naphtho-oxazole | Butyrylcholinesterase (BChE) | Varies | Potent Inhibition | mdpi.com |
The benzo[d]oxazole scaffold has been extensively utilized in the development of ligands targeting a variety of G-protein-coupled receptors (GPCRs) and other receptor types. The specific substitution pattern on the benzoxazole ring system dictates the binding affinity and selectivity for these receptors.
For example, various series of benzo[d]oxazole derivatives have been synthesized and evaluated as ligands for melatonin (B1676174) receptors (MT1 and MT2), demonstrating that specific substitutions can yield potent agonists. nih.gov Other research has focused on developing antagonists for the neuropeptide Y receptor Y5, where SAR studies led to the identification of benzoxazole compounds that reduce food intake in animal models. nih.gov
The adenosine (B11128) A2A receptor, a target for neurodegenerative diseases, has also been explored using 2-arylbenzoxazoles, leading to the discovery of compounds with micromolar affinity. nih.gov Furthermore, modifications of the benzoxazole core have yielded potent antagonists for dopamine (B1211576) D2 and D3 receptors, which are targets for treating psychiatric illnesses. nih.gov
The table below presents binding affinity data for representative benzo[d]oxazole derivatives at various receptors, highlighting the structure-affinity relationships.
| Receptor Target | Derivative Type | Key Substituent | Binding Affinity (Ki or IC50) | Reference |
|---|---|---|---|---|
| Melatonin (MT1/MT2) | Benzoxazole derivative | Varies | Agonist activity identified | nih.gov |
| Neuropeptide Y (NPY Y5) | Benzoxazole derivative | Varies | Antagonist activity identified | nih.gov |
| Adenosine A2A | 2-Arylbenzoxazole | Furan-2-yl | 1 µM (Affinity) | nih.gov |
| Dopamine D2 | Octahydrobenzo[f]quinoline hybrid | Dichloro substitution | 136 nM (Ki) | nih.gov |
| Dopamine D3 | Octahydrobenzo[f]quinoline hybrid | Dichloro substitution | Potent binding noted | nih.gov |
Future Research Directions and Emerging Trends
Development of Highly Chemo- and Regioselective Functionalization Strategies for 2,4-Dibromobenzo[d]oxazole
The primary challenge and opportunity in utilizing this compound lies in the controlled and selective functionalization of its two C-Br bonds and available C-H positions. The bromine atom at the 4-position is generally more susceptible to substitution in palladium-catalyzed cross-coupling reactions than the one at the 2-position, a difference that can be exploited for sequential modifications. Future work will focus on refining and expanding the synthetic toolbox for this molecule.
A significant area of development is the advancement of regioselective cross-coupling reactions . While methods like the Suzuki-Miyaura and Stille couplings have been employed for dihalooxazoles, there is a need for more robust and substrate-tolerant catalytic systems. nih.govnih.gov Research will likely target the development of specialized phosphine (B1218219) ligands and palladium catalysts that can achieve near-perfect selectivity for either the C2 or C4 position, even with sterically demanding or electronically diverse coupling partners. organic-chemistry.org This would allow for the programmed, iterative synthesis of complex, multi-substituted benzoxazoles.
Furthermore, direct C-H bond activation represents a powerful, atom-economical alternative to traditional cross-coupling. nih.gov Transition-metal catalysis, particularly with nickel and palladium, has been shown to be effective for the C-H arylation of benzoxazoles. rsc.orgacs.org Future investigations will aim to develop catalysts that can selectively target the C-H positions on the this compound ring without disturbing the C-Br bonds, or vice-versa. This would open up novel pathways for functionalization, avoiding the need for pre-functionalized starting materials.
The table below summarizes potential chemo- and regioselective functionalization strategies that are ripe for further development.
| Strategy | Target Position | Catalyst/Reagent System | Potential Outcome |
| Suzuki-Miyaura Coupling | C4 (more reactive) | Pd catalyst with specialized ligands | Selective mono-arylation at C4 |
| Stille Coupling | C2 or C4 | Pd or Ni catalyst | Sequential introduction of different organic groups |
| Direct C-H Arylation | C5, C6, or C7 | Ni or Pd catalyst with directing groups | Functionalization without consuming bromine atoms |
| Sonogashira Coupling | C4 or C2 | Pd/Cu co-catalysis | Introduction of alkyne functionalities |
Integration of Dibrominated Oxazoles into Supramolecular Assemblies and Nanomaterials
The rigid, planar structure and the potential for di-functionalization make this compound an attractive building block, or tecton, for the construction of larger, highly ordered systems. The ability to introduce different functional groups at the 2- and 4-positions allows for the precise engineering of intermolecular interactions.
An emerging trend is the incorporation of functionalized benzoxazoles into Covalent Organic Frameworks (COFs) . acs.org COFs are porous, crystalline polymers with tunable properties. By using a derivative of this compound as a linker, it is possible to construct ultrastable COFs with tailored electronic and photocatalytic properties. acs.orgrsc.org Future research will explore the synthesis of novel monomers from this dibrominated precursor to create COFs for applications in gas storage, separation, and heterogeneous catalysis.
The development of novel polymers and metal complexes is another promising avenue. Poly(aryl ether)s containing benzoxazole (B165842) units have been synthesized, demonstrating excellent thermal stability and mechanical properties. rsc.orgacs.org Using this compound as a monomer could lead to new high-performance polymers with unique photophysical characteristics. Similarly, its derivatives can act as ligands for transition metals, forming complexes with potential applications in catalysis and materials science. nih.govnih.gov
Finally, the interface between benzoxazole derivatives and nanomaterials is a burgeoning field. Nanoparticles, such as magnetically recoverable catalysts, have been used to facilitate the synthesis of benzoxazoles. ajchem-a.comdntb.gov.ua Future work could involve anchoring functionalized this compound derivatives onto nanoparticle surfaces to create hybrid materials for sensing, imaging, or targeted drug delivery.
Advanced Spectroscopic and Computational Approaches for Real-Time Mechanistic Studies
A deeper understanding of the reaction mechanisms governing the functionalization of this compound is crucial for optimizing reaction conditions and designing more efficient synthetic routes. The complexity of competing reaction pathways (e.g., C2 vs. C4 reactivity, C-H activation vs. C-Br coupling) necessitates the use of advanced analytical techniques.
A significant breakthrough is the use of in operando and real-time monitoring technologies. The coupling of flow reactors with Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allows for the direct observation and quantification of reactants, intermediates, and products as the reaction progresses. acs.orgacs.orgmagritek.com This approach has been successfully used to elucidate the mechanism of benzoxazole synthesis by enabling the detection of short-lived intermediates. acs.orgresearchgate.net Applying these techniques to the selective cross-coupling of this compound would provide invaluable kinetic and mechanistic data, helping to identify the rate-determining steps and catalyst deactivation pathways.
Complementing these experimental techniques, advanced computational chemistry offers powerful predictive insights. Density Functional Theory (DFT) calculations are increasingly used to model reaction pathways, calculate transition state energies, and rationalize observed selectivities. researchgate.netresearchgate.net For this compound, DFT studies can predict the relative activation barriers for substitution at the C2 and C4 positions under various catalytic conditions, guiding the rational design of ligands and catalysts. researchgate.net Molecular dynamics simulations can further probe the conformational behavior and stability of complex benzoxazole-containing systems. researchgate.netacs.org
The table below highlights key approaches for mechanistic studies.
| Technique | Application | Key Insights Gained |
| In Operando Flow NMR/FTIR | Real-time monitoring of selective cross-coupling reactions | Reaction kinetics, identification of intermediates, rate-determining steps. acs.orgacs.org |
| Density Functional Theory (DFT) | Modeling reaction pathways and transition states | Understanding chemo- and regioselectivity, catalyst-substrate interactions. researchgate.net |
| Molecular Dynamics (MD) | Simulating the behavior of benzoxazole-based materials | Stability of supramolecular assemblies, conformational dynamics. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Investigating electronic properties | Understanding charge transfer, predicting photophysical behavior. researchgate.net |
Application of Machine Learning and Artificial Intelligence in Predictive Synthesis and Property Design
The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize organic chemistry by accelerating the discovery of new reactions and molecules. For a versatile scaffold like this compound, these computational tools hold immense potential.
Beyond predicting reactions, AI is also being used for in silico property design . Quantitative Structure-Activity Relationship (QSAR) models can correlate the structural features of a series of benzoxazole derivatives with their biological or material properties. ijpsdronline.com This allows for the virtual screening of thousands of potential structures derived from this compound to identify candidates with desired characteristics, such as high therapeutic activity or specific electronic properties, before committing to their synthesis. nih.govpnrjournal.com By combining predictive synthesis with property design, researchers can create a closed-loop discovery cycle, rapidly iterating between computational design and experimental validation to develop new functional molecules based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,4-Dibromobenzo[d]oxazole, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Cyclization-Oxidation : Start with β-hydroxy amides treated with diethylaminosulfur trifluoride (DAST) at low temperatures (−78°C) to form oxazolines, followed by oxidation with DBU and bromotrichloromethane (BrCCl₃) to yield 2,4-disubstituted oxazoles. Yields improve at room temperature (56% at 0°C vs. slight improvement at RT) .
- Bredereck Reaction : React α-haloketones (e.g., bromoacetophenone) with amides in 1,2-dichloroethane using copper(II) triflate [Cu(OTf)₂] as a catalyst. Heating to 80°C achieves 87% yield .
- Palladium/Copper Catalyzed Arylation : Couple aryl bromides with oxazole precursors using Pd(PPh₃)₄ and CuI in dimethoxyethane .
Q. How can spectroscopic techniques (e.g., NMR, XRD) confirm the structure and purity of this compound?
- Methodology :
- ¹H NMR : Identify isomers and substituent patterns. For example, splitting patterns (e.g., δ = 8.55 ppm for aromatic protons) and coupling constants (J = 8.0 Hz) resolve bromine substitution positions .
- XRD : Validate crystal structure and intermolecular interactions, particularly for halogen bonding effects of bromine atoms .
- DFT Calculations : Compare experimental NMR shifts with simulated spectra to confirm electronic environments .
Advanced Research Questions
Q. What factors contribute to isomer formation during the synthesis of this compound, and how can they be resolved?
- Methodology :
- Reaction Monitoring : Use ¹H NMR to detect isomeric byproducts (e.g., cis/trans isomers in platinum complexes) .
- Temperature Control : Lower reaction temperatures (−78°C) during DAST cyclization minimize side reactions, while oxidation at RT ensures complete conversion to oxazole .
- Chromatography : Isolate stereochemically pure oxazolines before oxidation to avoid isomer contamination .
Q. How do thermodynamic parameters (ΔH°, ΔG°, ΔS°) influence the stability of this compound derivatives?
- Methodology :
- Thermodynamic Analysis : Quantify parameters via isothermal titration calorimetry (ITC) or computational methods. For example, ΔG° < 0 indicates spontaneous reactions, while ΔS° > 0 suggests increased disorder during complexation .
- Energy Diagrams : Compare experimental stability (e.g., shelf-life under humidity) with calculated energy barriers to predict degradation pathways .
Q. What computational strategies predict the electronic properties and reactivity of this compound derivatives?
- Methodology :
- DFT Studies : Optimize geometries at the B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for electrophilic/nucleophilic sites .
- MD Simulations : Model interactions with biological targets (e.g., DNA topoisomerases) to assess binding affinity and conformational stability .
Q. How can green chemistry approaches improve the sustainability of synthesizing this compound?
- Methodology :
- Ultrasound-Assisted Synthesis : Reduce reaction times (3–5 minutes) using deep eutectic solvents (DES) as eco-friendly media. Monitor progress via TLC .
- Silica Gel-Supported Cycloisomerization : Eliminate toxic solvents by immobilizing catalysts on silica gel, enabling recyclability and higher atom economy .
Q. What role do bromine substituents play in modulating the biological activity of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
